Structural Differentiation from the Des-Fluoro Analog 3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide (CAS 1351588-88-9)
The target compound differs from 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide (CAS 1351588-88-9) by the presence of a 4-fluorophenyl substituent on the pyrrolidinone nitrogen . The des-fluoro analog has a molecular weight of 283.12 g/mol (ΔMW = -94.08 g/mol), representing a significantly smaller and less lipophilic scaffold. In related N-aryl-5-oxopyrrolidine-3-carboxamide series, the N-aryl substituent is essential for occupying a hydrophobic pocket in the target protein (e.g., MAO-B); removal of this group is expected to abrogate target binding based on patent SAR disclosures [1]. No direct head-to-head biochemical comparison of these two exact compounds has been published in the peer-reviewed literature; this differentiation is based on class-level SAR inference.
| Evidence Dimension | Molecular weight and N-substitution pattern |
|---|---|
| Target Compound Data | MW: 377.2 g/mol; N-(4-fluorophenyl) substituted |
| Comparator Or Baseline | CAS 1351588-88-9: MW: 283.12 g/mol; N-unsubstituted pyrrolidinone |
| Quantified Difference | ΔMW = +94.08 g/mol; presence vs. absence of 4-fluorophenyl group |
| Conditions | Structural comparison based on published molecular formulas |
Why This Matters
The N-(4-fluorophenyl) group adds significant hydrophobic surface area and a potential halogen-bond acceptor, which are critical for target engagement in MAO-B and other pyrrolidineamide targets; procurement of the des-fluoro analog cannot replicate these interactions.
- [1] Sunshine Lake Pharma Co., Ltd. Pyrrolidineamide derivatives and uses thereof. U.S. Patent 11,225,460. The patent exemplifies N-aryl-substituted pyrrolidineamides as MAO-B inhibitors and teaches that the N-aryl group is essential for activity. View Source
